molecular formula C23H25N5O B2925892 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide CAS No. 1903685-69-7

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide

Número de catálogo B2925892
Número CAS: 1903685-69-7
Peso molecular: 387.487
Clave InChI: RVUNMKRXSKLXRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline, a class of organic compounds that are known for their biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . These techniques can provide detailed information about the structure and composition of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various techniques. The compound can participate in various chemical reactions due to the presence of functional groups such as carboxamide and quinazoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. The molecular formula of this compound is C24H26N4O and its molecular weight is 386.499.

Aplicaciones Científicas De Investigación

Antipsychotic Potential

Research has identified heterocyclic carboxamides, structurally related to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide, as potential antipsychotic agents. These compounds have shown promise in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo for their ability to antagonize apomorphine-induced responses in mice, indicating potential antipsychotic activity with reduced risk of extrapyramidal side effects (Norman et al., 1996).

Antibacterial Activity

Compounds containing the tetrahydroquinazolinyl piperidine motif have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacterial strains. This suggests the potential utility of these compounds in combating bacterial infections (Selvakumar & Elango, 2017).

Synthesis Methodologies

Efforts to expand the chemical space around N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide have led to the development of novel synthesis methodologies. For instance, a one-pot three-component approach has been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, highlighting the versatility and chemical reactivity of these compounds (Ladani & Patel, 2015).

NK1 Receptor Ligands

Research into non-peptide NK1 receptor ligands based on the phenylpyridine and quinoline moieties, closely related to the chemical structure , has produced compounds with nanomolar affinity. These findings are significant for the development of new treatments for conditions mediated by the NK1 receptor, such as depression and anxiety (Giuliani et al., 2011).

Antihypertensive Agents

Further investigation into piperidine derivatives with a quinazoline ring system has identified potential antihypertensive agents. These compounds have been tested in animal models and shown to produce significant hypotension, suggesting their utility in the management of hypertension (Takai et al., 1986).

Direcciones Futuras

The future directions in the study of this compound could involve further exploration of its biological activities and potential therapeutic applications. The synthesis of novel derivatives and analogs of this compound could also be a promising area of research .

Propiedades

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUNMKRXSKLXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.